molecular formula C7H10N2O2 B056382 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid CAS No. 115294-67-2

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid

Cat. No. B056382
M. Wt: 154.17 g/mol
InChI Key: WOPRYIVMIKGIGV-UHFFFAOYSA-N
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Description

“1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 115294-67-2. It has a molecular weight of 154.17 and its linear formula is C7 H10 N2 O2 .


Molecular Structure Analysis

The molecular structure of “1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid” is represented by the linear formula C7 H10 N2 O2 . More detailed structural information was not found in the search results.


Physical And Chemical Properties Analysis

“1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid” is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Biological Applications

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid and its derivatives are important in the synthesis of biologically active compounds. These derivatives are utilized in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. A review highlights the synthetic methods and biological applications of pyrazole carboxylic acid derivatives, emphasizing their significance as scaffold structures in heterocyclic compounds (Cetin, 2020).

Role in Heterocyclic Compounds Synthesis

The chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones is explored for its value as a building block in synthesizing heterocyclic compounds. This includes pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, highlighting the reactivity and application of these derivatives in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Anticancer Applications

The Knoevenagel condensation process is instrumental in generating biologically interesting molecules, including α, β-unsaturated ketones/carboxylic acids. These molecules, derived from pharmacophoric aldehydes and active methylenes, have shown remarkable anticancer activity by targeting various cancer markers. This underscores the versatility and importance of this reaction in drug discovery, particularly in developing anticancer agents (Tokala, Bora, & Shankaraiah, 2022).

Discovery of New Rearrangements

Investigations into the reproducibility of results concerning the chemistry of arylhydrazonals, enamines, and other substituted carbonyl compounds have led to the discovery of new rearrangements and the revision of structures previously assigned to several molecules. This work emphasizes the evolving understanding of heteroaromatic compound synthesis and the importance of accurate structure assignment in developing functionalized heteroaromatic compounds (Moustafa et al., 2017).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 1,3,4-trimethyl-1H-pyrazole-5-carboxylic acid, have been identified as inhibitors to microbes used in fermentative production, such as Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms of biocatalyst inhibition by these acids is crucial for engineering robust strains for improved industrial performance, highlighting the complex interactions between carboxylic acids and microbial systems (Jarboe, Royce, & Liu, 2013).

Future Directions

While specific future directions for “1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid” were not found in the search results, it’s worth noting that pyrazole compounds have shown potential in various applications such as fungicides and insecticides . This suggests that “1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid” and similar compounds could be considered as a precursor structure for further design of pesticides .

properties

IUPAC Name

2,4,5-trimethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-5(2)8-9(3)6(4)7(10)11/h1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPRYIVMIKGIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590936
Record name 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid

CAS RN

115294-67-2
Record name 1,3,4-Trimethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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